

An In-depth Technical Guide to the Physical Properties of Ethyl 4-hydroxybutanoate

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Compound of Interest

Compound Name: Ethyl 4-hydroxybutanoate

Cat. No.: B1330753

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxybutanoate (CAS No. 999-10-0), also known as ethyl 4-hydroxybutyrate, is an organic compound with the chemical formula $C_6H_{12}O_3$. It is a bifunctional molecule containing both a hydroxyl and an ester functional group. This unique structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients. It also finds applications as a flavoring agent in the food industry and as a fragrance component.^[1] A thorough understanding of its physical properties is essential for its effective use in research, development, and manufacturing.

This technical guide provides a comprehensive overview of the key physical and chemical properties of **Ethyl 4-hydroxybutanoate**, outlines general experimental protocols for their determination, and presents logical and experimental workflows through structured diagrams.

Chemical and Physical Properties

The physical properties of **Ethyl 4-hydroxybutanoate** are summarized in the tables below. These properties are crucial for handling, storage, and application of the compound in a laboratory or industrial setting.

General and Thermodynamic Properties

Property	Value	Source(s)
Molecular Formula	C6H12O3	[2][3]
Molecular Weight	132.16 g/mol	[2][4]
Appearance	Clear Colourless Oily Liquid	[1]
Boiling Point	204.00 to 205.00 °C (@ 760.00 mm Hg)	[2][5]
Density	1.027 g/cm ³	[1][2]
Flash Point	81.4 °C (179.0 °F) TCC	[5][6]
Vapor Pressure	0.062000 mmHg @ 25.00 °C (estimated)	[5]
logP (o/w)	0.276 (estimated)	[5]

Solubility

Solvent	Solubility	Source(s)
Water	1.252e+05 mg/L @ 25 °C (estimated)	[5]
Alcohol	Soluble	[5]
Chloroform	Sparingly Soluble	[1][6]
Methanol	Slightly Soluble	[1][6]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of **Ethyl 4-hydroxybutanoate**.

Technique	Data Availability	Source(s)
¹ H NMR	Spectra available	[7][8]
¹³ C NMR	Spectra available	[4][8]
Mass Spectrometry (MS)	Spectra available	[4][9]
Infrared (IR) Spectroscopy	Spectra available	[4][8]

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties of a liquid compound like **Ethyl 4-hydroxybutanoate**.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[3] A common laboratory method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating apparatus.[2]

Apparatus:

- Thiele tube or oil bath
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Liquid paraffin or heating oil

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[3]
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[2]

- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped within a Thiele tube or oil bath, making sure the heating oil level is above the sample level but below the opening of the test tube.[2]
- The apparatus is heated gently and evenly.[2]
- As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[2]
- The heat source is removed, and the liquid is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[2]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[5]

Apparatus:

- Digital balance (accurate to at least 0.01 g)
- Graduated cylinder or pycnometer (density bottle) for higher accuracy
- Thermometer

Procedure:

- The mass of a clean, dry measuring cylinder or pycnometer is accurately measured using a digital balance.[9]
- A specific volume of **Ethyl 4-hydroxybutanoate** is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax

error.[5]

- The mass of the measuring cylinder containing the liquid is then measured.[5]
- The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[9]
- The density is calculated using the formula: $\text{Density } (\rho) = \text{Mass } (m) / \text{Volume } (V)$. [5]
- The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the structure of a molecule.

Sample Preparation:

- An appropriate amount of the sample (typically 5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). [10]
- The solution is transferred to a clean, dry NMR tube to a height of about 4-5 cm. [10]
- If any solid particles are present, the solution should be filtered through a cotton plug in a pipette. [1]

Data Acquisition (General):

- The NMR tube is placed in the spectrometer.
- The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to achieve homogeneity. [11]
- For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. Key information obtained includes chemical shift, integration (proton ratio), and signal splitting (spin-spin coupling). [12]

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[\[6\]](#)[\[13\]](#)
- The acquired data (Free Induction Decay - FID) is processed using a Fourier transform to generate the final spectrum.[\[6\]](#)

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Neat Liquid):

- As **Ethyl 4-hydroxybutanoate** is a liquid, it can be analyzed directly as a thin film.[\[14\]](#)
- A single drop of the liquid is placed on the surface of one salt plate (e.g., NaCl or KBr).[\[14\]](#)
[\[15\]](#)
- A second salt plate is placed on top, spreading the liquid into a thin, uniform film.[\[14\]](#)[\[15\]](#)

Data Acquisition:

- A background spectrum of the empty salt plates is recorded.
- The "sandwich" of salt plates containing the sample is placed in the sample holder of the IR spectrometer.[\[14\]](#)
- The IR spectrum is recorded by passing a beam of infrared light through the sample.[\[16\]](#) The resulting spectrum shows the absorbance or transmittance of light at different wavenumbers.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition.

Sample Introduction and Ionization:

- A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid, this can be done via direct injection or coupled with a gas chromatography (GC-MS) system.
[\[17\]](#)
- In the ion source, the sample molecules are ionized, often by bombarding them with electrons (Electron Ionization - EI), which can cause the molecule to fragment in a

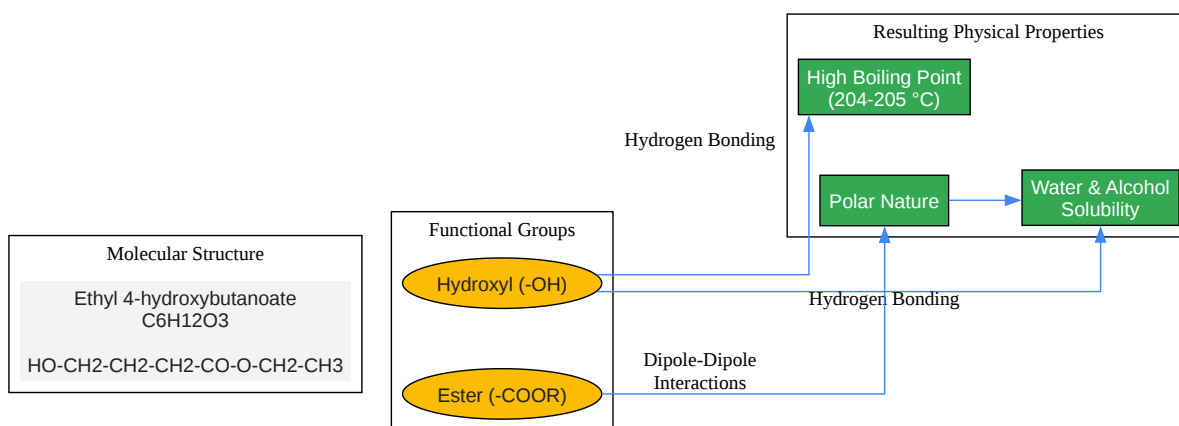
predictable pattern.[18]

Mass Analysis and Detection:

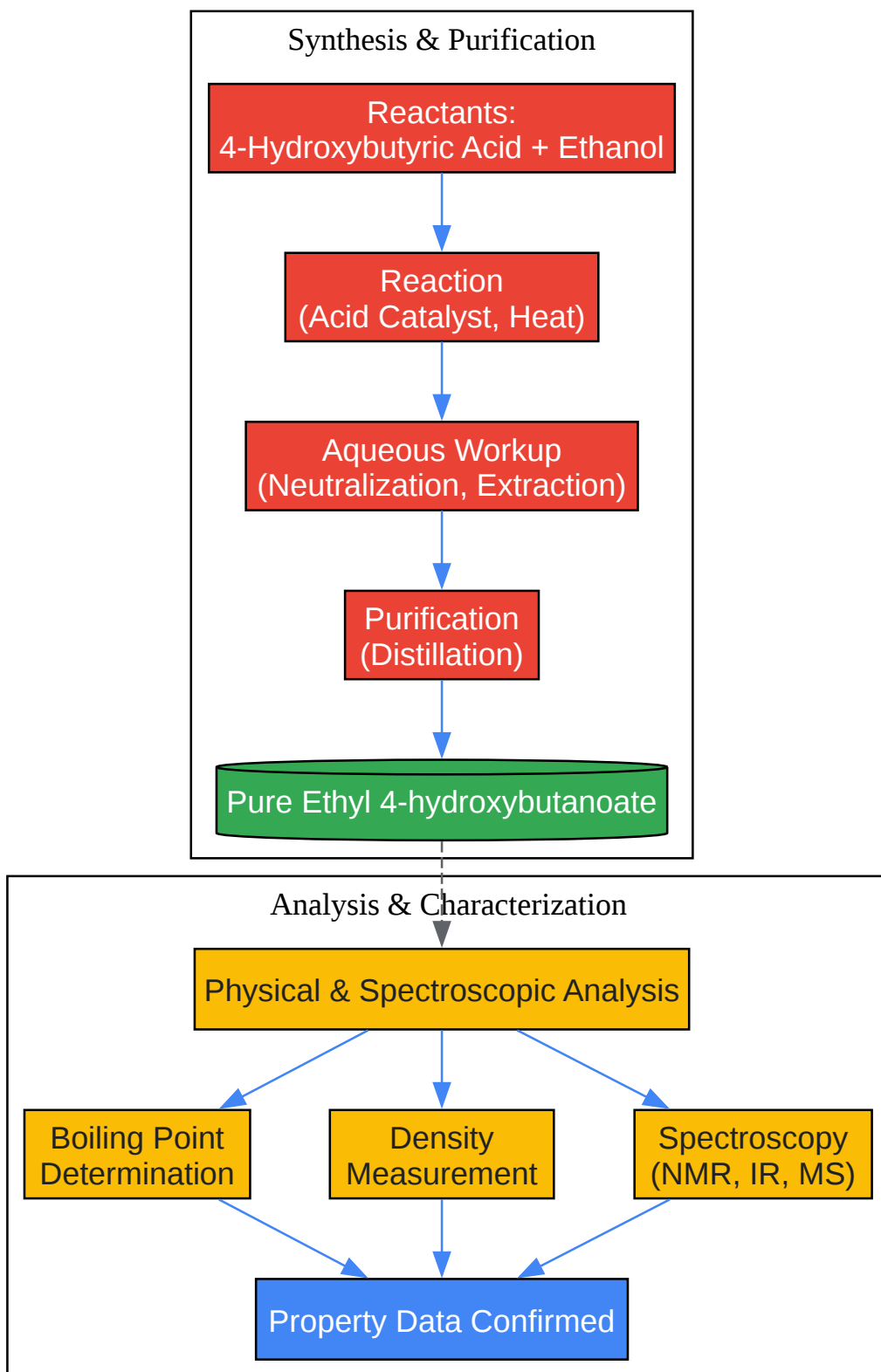
- The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[18]
- A detector measures the abundance of ions at each m/z value.[19]
- The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion (M^+), providing the molecular weight of the compound.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of **Ethyl 4-hydroxybutanoate**.



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Caption: Structure-Property Relationships of **Ethyl 4-hydroxybutanoate**.[Click to download full resolution via product page](#)

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